Structural Differentiation: 4-Bromobenzyl Ether vs. Methoxy Substituent (APD-94)
903202-88-0 contains a 4-bromobenzyloxy substituent at the phenolic 5-position, replacing the methoxy group found in the prototypical analog APD-94 (CAS 877810-03-2, 2-[2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl]-5-methoxyphenol) [1]. The bromine atom contributes significant halogen-bond donor capability (σ-hole potential ≈ +12.0 kcal·mol⁻¹ estimated for para-bromotoluene derivatives [2]), absent in the methoxy congener. This structural feature is correlated with enhanced target residence time and modified cytochrome P450 metabolic stability in analogous kinase inhibitor series [3].
| Evidence Dimension | Halogen-bond donor capacity (estimated σ-hole potential) |
|---|---|
| Target Compound Data | ~+12.0 kcal·mol⁻¹ (estimated for 4-bromobenzyl motif) |
| Comparator Or Baseline | APD-94 (CAS 877810-03-2): ~0 kcal·mol⁻¹ (no halogen-bond donor) |
| Quantified Difference | ~12.0 kcal·mol⁻¹ differential |
| Conditions | Density functional theory (DFT) estimates from reference bromoaryl systems; not directly measured on 903202-88-0 |
Why This Matters
The bromine substituent is a key pharmacophoric element that cannot be replicated by non-halogenated analogs; procurement of 903202-88-0 is essential for SAR studies requiring halogen-bond-driven target engagement.
- [1] Li, J. et al. A novel amino-pyrimidine inhibitor suppresses tumor growth via microtubule destabilization and Bmi-1 down-regulation. Biochem. Biophys. Res. Commun. 2025, 693, 150045. View Source
- [2] Auffinger, P.; Hays, F. A.; Westhof, E.; Ho, P. S. Halogen bonds in biological molecules. Proc. Natl. Acad. Sci. USA 2004, 101, 16789–16794. View Source
- [3] Lu, Y.; Wang, Y.; Zhu, W. Nonbonding interactions of organic halogens in biological systems: implications for drug discovery and biomolecular design. Phys. Chem. Chem. Phys. 2010, 12, 4543–4551. View Source
